molecular formula C8H6ClN3 B12847822 7-Chloro-1,5-naphthyridin-2-amine

7-Chloro-1,5-naphthyridin-2-amine

Cat. No.: B12847822
M. Wt: 179.60 g/mol
InChI Key: SEQWXPJPGCSIBU-UHFFFAOYSA-N
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Description

7-Chloro-1,5-naphthyridin-2-amine is a heterocyclic compound that belongs to the class of 1,5-naphthyridines. These compounds are characterized by a bicyclic structure consisting of two fused pyridine rings. The presence of a chlorine atom at the 7th position and an amino group at the 2nd position makes this compound unique. It has garnered significant interest in medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-1,5-naphthyridin-2-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-amino-3-chloropyridine with ethyl acetoacetate under basic conditions, followed by cyclization and chlorination steps . The reaction conditions often require the use of strong bases like sodium hydride or potassium tert-butoxide and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-1,5-naphthyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles like amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, alkoxides, often in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions include N-oxides, reduced amine derivatives, and substituted naphthyridines with various functional groups replacing the chlorine atom.

Scientific Research Applications

7-Chloro-1,5-naphthyridin-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Chloro-1,5-naphthyridin-2-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

    1,5-Naphthyridine: The parent compound without the chlorine and amino substituents.

    7-Chloro-1,8-naphthyridin-2-amine: A positional isomer with the chlorine atom at the 7th position but with a different ring fusion.

    2-Amino-3-chloropyridine: A simpler analog with only one pyridine ring.

Uniqueness

7-Chloro-1,5-naphthyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the chlorine and amino groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in research and development .

Properties

Molecular Formula

C8H6ClN3

Molecular Weight

179.60 g/mol

IUPAC Name

7-chloro-1,5-naphthyridin-2-amine

InChI

InChI=1S/C8H6ClN3/c9-5-3-7-6(11-4-5)1-2-8(10)12-7/h1-4H,(H2,10,12)

InChI Key

SEQWXPJPGCSIBU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C1N=CC(=C2)Cl)N

Origin of Product

United States

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